molecular formula C8H9ClN2O3 B12818264 1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione CAS No. 51314-86-4

1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione

Cat. No.: B12818264
CAS No.: 51314-86-4
M. Wt: 216.62 g/mol
InChI Key: HUWTXHBQLHFNKH-UHFFFAOYSA-N
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Description

1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C8H9ClN2O3. This compound is part of the imidazolidine family, which is known for its diverse biological and chemical properties. The presence of both an allyl group and a chloroacetyl group in its structure makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with allyl chloride and chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under basic conditions, leading to the formation of corresponding amides, thioesters, or esters.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction Reactions: The carbonyl groups in the imidazolidine ring can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione involves its interaction with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The allyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with biological targets .

Comparison with Similar Compounds

1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione can be compared with other imidazolidine derivatives such as:

Properties

CAS No.

51314-86-4

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

3-(2-chloroacetyl)-1-prop-2-enylimidazolidine-2,4-dione

InChI

InChI=1S/C8H9ClN2O3/c1-2-3-10-5-7(13)11(8(10)14)6(12)4-9/h2H,1,3-5H2

InChI Key

HUWTXHBQLHFNKH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC(=O)N(C1=O)C(=O)CCl

Origin of Product

United States

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